molecular formula C12H10O3 B13923339 3,4-Dihydro-4-oxo-2-naphthalenecarboxylic acid methyl ester

3,4-Dihydro-4-oxo-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13923339
M. Wt: 202.21 g/mol
InChI Key: GGKFACHRLZDBHL-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 3,4-dihydro-4-oxo-, methyl ester is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.206. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid ester group and a ketone group on a dihydronaphthalene ring .

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 3,4-dihydro-4-oxo-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 3,4-dihydro-4-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .

Scientific Research Applications

2-Naphthalenecarboxylic acid, 3,4-dihydro-4-oxo-, methyl ester has various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 3,4-dihydro-4-oxo-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 2-Naphthalenecarboxylic acid, 3,4-dihydro-4-oxo-, methyl ester include:

Properties

IUPAC Name

methyl 4-oxo-3H-naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKFACHRLZDBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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